2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. Its structure features a furan ring, dichlorophenoxy moiety, and an acetohydrazide functional group, which contribute to its potential biological and chemical properties. The compound is characterized by its molecular formula and a molecular weight of approximately 303.13 g/mol.
Research indicates that compounds similar to 2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide exhibit various biological activities, including:
The synthesis of 2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide typically involves several steps:
The applications of 2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide include:
Interaction studies involving 2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N'-(Furan-2-ylmethylene)-Hydrazine | Furan ring and hydrazine | Antimicrobial |
| 5-Acetylfuran-2-carboxylic acid hydrazide | Carboxylic acid group | Anticancer |
| N'-(Furan-3-ylmethylene)-acetohydrazide | Different furan position | Anti-inflammatory |
| 4-Chloro-N'-(furan-2-ylmethylene)benzohydrazide | Benzene ring addition | Antimicrobial and anticancer |
Each of these compounds exhibits unique properties based on their structural modifications and functional groups, contributing to their distinct biological activities and potential applications.